molecular formula C6H8N2OS B7725053 N-hydroxy-4-methylthiophene-2-carboximidamide

N-hydroxy-4-methylthiophene-2-carboximidamide

Cat. No. B7725053
M. Wt: 156.21 g/mol
InChI Key: WVQRUVXWKVOMEJ-UHFFFAOYSA-N
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Description

N-hydroxy-4-methylthiophene-2-carboximidamide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hydroxy-4-methylthiophene-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-4-methylthiophene-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nitration of Thiophene Derivatives : Nitration of methyl-3-hydroxythiophene-2-carboxylate produces products that can form the thieno[3,4-b][1,4]oxazine ring system, suggesting potential in synthetic chemistry applications (Barker, Huddleston, Wood, & Burkitt, 2001).

  • Analgesic and Anti-Inflammatory Agents : N-Hydroxy methyl derivative of cinchophen shows potent analgesic properties, and its product with salicylic acid and Beta-resorcilic acid demonstrates good anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).

  • Synthesis of β-Hydroxythiophene Derivatives : Regioselective C- or O-alkylation of alkyl 4-hydroxy-2-methylthiophene-3-carboxylates with α-halo ketones is achievable, highlighting potential in organic synthesis (Krayushkin, Shirinian, Nikalin, & Shimkin, 2004).

  • Affinitychromic Polythiophenes : The N-hydroxysuccinimide ester side group in polythiophenes can react with different amine-bearing molecules, suggesting applications in highthroughput screening and drug discovery due to color changes (affinitychromism) (Bernier, Garreau, Béra-Abérem, Gravel, & Leclerc, 2002).

  • Synthesis of Alanine Functionalized Oligo/Polythiophenes : Alanine functionalized thiophenes have been synthesized, showing stability in air and organic solvents, and have potential applications in optoelectronics (McTiernan & Chahma, 2010).

  • Extraction of Copper(II) from Chloride Solutions : N′-alkyloxyimidamides, which are related to carboximidamides, have been used for extracting copper(II) from chloride solutions, indicating potential in metal recovery and environmental applications (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).

  • Preparation of Thiophene Bioisosteres : Synthesis of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere, suggests applications in drug development and molecular design (Karp, Samant, Mukhopadhyay, Condon, & Kleemann, 2000).

  • Thorpe Reaction for Synthesizing Thiophene Derivatives : Thorpe cyclization has been used for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, which are important for synthetic chemistry (Shah, 2011).

properties

IUPAC Name

N'-hydroxy-4-methylthiophene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQRUVXWKVOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-4-methylthiophene-2-carboximidamide

CAS RN

845866-87-7
Record name 2-Thiophenecarboximidamide, N-hydroxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
… )-N′-hydroxy-4-methylthiophene-2-carboximidamide (20) Compound 20 was prepared by the procedure of compound 12 with N′-hydroxy-4-methylthiophene-2-carboximidamide (19) …
Number of citations: 1 www.sciencedirect.com
浅野正義 - 静岡県立大学学位論文, 2015 - u-shizuoka-ken.repo.nii.ac.jp
本論文は, 筆者が取り組んできたスフィンゴシン-1-リン酸 (S1P) をリガンドとする G タンパク質共役型受容体 S1P1 に対する, 免疫調節薬を指向した作動薬の探索研究についてまとめたものである. …
Number of citations: 5 u-shizuoka-ken.repo.nii.ac.jp

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